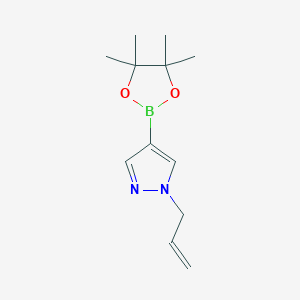

1-Allyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

Chemical Identity and Nomenclature

This compound is a complex organic molecule characterized by its unique combination of functional groups and structural elements. The compound features a five-membered pyrazole ring as its central heterocyclic core, with an allyl group attached to the nitrogen atom at position 1 and a pinacol boronic ester substituent at position 4. The molecular formula for this compound is reported as C₁₂H₁₉BN₂O₂, with a molecular weight of approximately 221.21 grams per mole.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, where the pyrazole ring serves as the parent structure. The allyl group, derived from propene, provides a three-carbon unsaturated chain that introduces additional reactivity sites. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group represents a pinacol boronic ester, where the boron atom is incorporated into a six-membered dioxaborolane ring bearing four methyl substituents. This pinacol ester protection strategy is widely employed in organoboron chemistry due to its stability under various reaction conditions and ease of deprotection when required.

The compound belongs to the broader classification of boron-containing heterocycles, which represents a significant area of interest in organoboron chemistry. The presence of both the electron-rich pyrazole ring and the electron-deficient boron center creates a molecule with interesting electronic properties. The boronic ester functionality makes the compound particularly valuable as a nucleophilic coupling partner in cross-coupling reactions, while the allyl group provides additional sites for chemical modification and functionalization.

Historical Development in Boronic Ester Chemistry

The development of boronic ester chemistry has its roots in the pioneering work of several research groups who recognized the synthetic potential of organoboron compounds. The field gained significant momentum following the introduction of bis(pinacolato)diboron as a reagent for converting aryl halides to arylboronic esters under mild conditions by Miyaura in 1995. This breakthrough established the foundation for modern borylation chemistry and opened new pathways for the synthesis of complex boronic ester derivatives.

The Miyaura borylation reaction revolutionized the field by providing a reliable method for introducing boronic ester functionality into aromatic and heteroaromatic systems. This reaction typically employs palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) in conjunction with bases like potassium acetate to activate the diboron reagent. The mild reaction conditions and excellent functional group tolerance of this methodology made it particularly attractive for the synthesis of complex molecules bearing sensitive functional groups.

The historical development of pyrazole-boronic acid derivatives can be traced through the evolution of cross-coupling methodologies. The Suzuki reaction, first published in 1979 by Akira Suzuki, established the fundamental principles of palladium-catalyzed cross-coupling between boronic acids and organohalides. This reaction earned Suzuki a share of the 2010 Nobel Prize in Chemistry, recognizing the transformative impact of his work on organic synthesis. The combination of the Miyaura borylation with Suzuki coupling, known as the Suzuki-Miyaura reaction, created a powerful synthetic sequence that has become indispensable in modern pharmaceutical and materials synthesis.

| Historical Milestone | Year | Key Development | Impact |

|---|---|---|---|

| Suzuki Reaction Discovery | 1979 | First palladium-catalyzed cross-coupling | Foundation of modern cross-coupling |

| Miyaura Borylation Introduction | 1995 | Bis(pinacolato)diboron reagent | Mild borylation conditions |

| Nobel Prize Recognition | 2010 | Award to Suzuki, Heck, and Negishi | Global recognition of importance |

| Advanced Heterocycle Synthesis | 2000s-Present | Pyrazole-boronic ester development | Pharmaceutical applications |

Position Within Pyrazole-Boronic Acid Derivatives

This compound occupies a unique position within the extensive family of pyrazole-boronic acid derivatives. The compound represents an advanced member of this class, incorporating both substitution at the nitrogen center and boronic ester functionality at the carbon framework. This dual functionalization pattern distinguishes it from simpler analogs and provides enhanced synthetic versatility.

The pyrazole-boronic acid derivative family encompasses a wide range of compounds with varying substitution patterns and protective group strategies. The parent compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole serves as the foundational structure, bearing only the pinacol boronic ester group without additional nitrogen substitution. This compound, with the molecular formula C₉H₁₅BN₂O₂ and molecular weight of 194.04 grams per mole, represents the simplest member of the pinacol-protected pyrazole-boronic ester series.

Related compounds in this family include 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, which features methyl substitution at the nitrogen center. This compound, bearing the molecular formula C₁₀H₁₇BN₂O₂, demonstrates the impact of simple alkyl substitution on the electronic and steric properties of the molecule. The progression from unsubstituted to methyl-substituted to allyl-substituted derivatives illustrates the systematic development of this compound class.

More complex analogs include 1-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, which incorporates branched alkyl substitution. This compound, with molecular formula C₁₂H₂₁BN₂O₂ and molecular weight of 236.12 grams per mole, represents an even higher level of substitution complexity. The systematic variation in nitrogen substituents allows for fine-tuning of the electronic and steric properties of these compounds for specific synthetic applications.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Nitrogen Substituent | CAS Number |

|---|---|---|---|---|

| Unsubstituted pyrazole ester | C₉H₁₅BN₂O₂ | 194.04 | None | 269410-08-4 |

| 1-Methyl derivative | C₁₀H₁₇BN₂O₂ | ~208 | Methyl | 761446-44-0 |

| 1-Allyl derivative | C₁₂H₁₉BN₂O₂ | 221.21 | Allyl | Not specified |

| 1-Isopropyl derivative | C₁₂H₂₁BN₂O₂ | 236.12 | Isopropyl | 879487-10-2 |

The synthetic applications of these pyrazole-boronic ester derivatives extend across multiple areas of organic chemistry. These compounds serve as valuable building blocks in palladium-catalyzed cross-coupling reactions, particularly in Suzuki-Miyaura coupling processes. The electron-deficient nature of the boron atom makes these compounds excellent nucleophilic partners for cross-coupling with various electrophiles, including aryl halides and triflates. The pyrazole ring system provides additional coordination sites and electronic effects that can influence the reactivity and selectivity of these transformations.

Propriétés

IUPAC Name |

1-prop-2-enyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O2/c1-6-7-15-9-10(8-14-15)13-16-11(2,3)12(4,5)17-13/h6,8-9H,1,7H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFBKZWRCYFZMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30729131 | |

| Record name | 1-(Prop-2-en-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000801-78-4 | |

| Record name | 1-(Prop-2-en-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications De Recherche Scientifique

Medicinal Chemistry

1-Allyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has been investigated for its potential as a bioactive molecule. Its structure allows for interactions that can inhibit specific biological pathways:

- BACE1 Inhibitors : The compound has been utilized in the preparation of cyclic sulfone hydroxyethylamines as inhibitors for BACE1 (Beta-site APP Cleaving Enzyme 1), which is crucial in the reduction of amyloid beta-peptides associated with Alzheimer's disease .

Organic Synthesis

The compound serves as a versatile reagent in various organic reactions:

- Suzuki-Miyaura Cross-Coupling Reactions : It acts as a boronic acid derivative in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules .

- Allylboration Reactions : The compound is employed in allylboration reactions to produce allylic alcohols and homoallylic amines. This process is significant for developing pharmaceuticals and agrochemicals .

Materials Science

In materials science, the compound's unique properties can be harnessed for creating novel materials:

- Photorelease Reactions : It has been explored in nucleic acid-templated energy transfer leading to photorelease reactions. This application is particularly relevant in the development of light-responsive materials and drug delivery systems .

Case Study 1: BACE1 Inhibition

Research conducted on cyclic sulfone hydroxyethylamines demonstrated that derivatives of this compound effectively inhibited BACE1 activity. The study indicated a significant reduction in amyloid beta-peptide levels in cellular models, suggesting potential therapeutic uses in Alzheimer's disease treatment .

Case Study 2: Organic Synthesis Efficiency

A comparative study on the efficiency of various boronic acid derivatives in Suzuki-Miyaura reactions highlighted that this compound exhibited superior reactivity and yield compared to traditional reagents. This finding underscores its utility in synthesizing complex organic compounds with high efficiency .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings/Benefits |

|---|---|---|

| Medicinal Chemistry | BACE1 Inhibition | Reduces amyloid beta-peptide levels |

| Organic Synthesis | Suzuki-Miyaura Cross-Coupling | High efficiency and yield |

| Materials Science | Photorelease Reactions | Development of light-responsive materials |

Mécanisme D'action

The mechanism by which 1-Allyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exerts its effects involves its participation in cross-coupling reactions. The boronic acid moiety facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction, which is crucial in the synthesis of biologically active compounds. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with enzymes or receptors involved in biological processes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The reactivity, stability, and applications of 1-allyl-4-(pinacolboronate)pyrazole are influenced by substituents at the 1- and 4-positions of the pyrazole ring. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazole-Based Boronates

Key Findings:

Substituent Effects on Reactivity: Allyl Group (Target Compound): The allyl substituent provides a balance between steric accessibility and chemical versatility. Electron-Withdrawing Groups: Compounds like 1-(3-fluoro-benzyl)-3,5-dimethyl-4-(pinacolboronate) () exhibit accelerated coupling due to electron-deficient boronates, whereas electron-donating groups (e.g., methyl in ) prioritize stability over reactivity.

Solubility and Applications :

- The tetrahydrofuranyl analog () shows improved solubility in polar solvents, making it preferable for aqueous-phase reactions. In contrast, aryl-substituted derivatives () are suited for hydrophobic environments in materials science.

Synthetic Utility :

- The methyl-substituted variant () is widely used in industrial settings due to its straightforward synthesis and stability. The target compound’s allyl group, however, offers unique pathways for synthesizing conjugated polymers or allylated pharmaceuticals.

Activité Biologique

1-Allyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 1000801-78-4) is a boronic ester derivative of pyrazole featuring an allyl group and a tetramethyl-1,3,2-dioxaborolane moiety. With a molecular weight of approximately 234.10 g/mol, this compound has garnered interest for its potential applications in organic synthesis and medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes key functional groups that may influence its biological activity. The presence of the pyrazole ring is notable as it is commonly found in various biologically active molecules.

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds with similar pyrazole moieties have been associated with a range of pharmacological properties:

- Anti-inflammatory effects

- Analgesic properties

- Antitumor activities

The boronic ester functionality may enhance these activities through improved interactions with biological targets .

Currently, there is no defined mechanism of action for this compound in biological systems. However, its role as a reactive component in organic synthesis suggests potential pathways for further exploration. For instance, the compound could serve as a building block in Suzuki-Miyaura couplings, which are pivotal in forming carbon-carbon bonds in pharmaceutical synthesis .

Comparative Analysis with Similar Compounds

A comparison table highlighting structurally similar compounds is provided below:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 879487-10-2 | 0.93 |

| 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 847818-70-6 | 0.96 |

| 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)-1H-pyrazole | 1151802-22-0 | 0.96 |

| 1-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)-pyrazole | 1002309-48-9 | 0.95 |

This table illustrates the structural diversity among related compounds and their potential implications for biological activity.

Case Studies and Research Findings

Research on related pyrazole derivatives has shown promising results in various therapeutic areas. For example:

Case Study: Pyrazole Derivatives in Cancer Therapy

A study demonstrated that certain pyrazole derivatives exhibited significant antitumor activity against various cancer cell lines. The mechanism was attributed to their ability to induce apoptosis and inhibit tumor cell proliferation .

Case Study: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of pyrazole-based compounds. It was found that these compounds could effectively reduce inflammation markers in animal models of arthritis .

Méthodes De Préparation

Allylation Using Sodium Hexamethyldisilazane in Tetrahydrofuran (THF)

- Starting materials: 4-Pyrazoleboronic acid pinacol ester and allyl bromide.

- Base: Sodium hexamethyldisilazane (NaHMDS).

- Solvent: Tetrahydrofuran (THF).

- Conditions: The reaction mixture is heated to 70 °C overnight.

- Procedure: A mixture of 4-pyrazoleboronic acid pinacol ester (3.0 g, 15.6 mmol), allyl bromide (6.9 g, 77 mmol), and sodium hexamethyldisilazane (20.5 mL of 1.5 N solution in THF, 30.7 mmol) in THF (20 mL) is heated at 70 °C overnight. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic layers are washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure.

- Yield: 94%.

- Product: this compound as a yellow oil.

- Characterization: ^1H NMR data shows signals consistent with the allyl group and pyrazole ring protons.

Allylation Using Sodium Hydride and (2-(Chloromethoxy)ethyl)trimethylsilane in DMF

- Starting materials: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

- Base: Sodium hydride (NaH, 60% dispersion in oil).

- Alkylating agent: (2-(Chloromethoxy)ethyl)trimethylsilane.

- Solvent: Dimethylformamide (DMF).

- Conditions: Reaction at 0 °C followed by stirring at ambient temperature overnight.

- Procedure: The pyrazole boronate ester is dissolved in DMF and cooled to 0 °C. Sodium hydride is added portionwise, and the mixture is stirred for 1 hour at room temperature. The alkylating agent is then added dropwise, and the reaction is stirred overnight. The mixture is poured into aqueous ammonium chloride, extracted with ethyl acetate, washed, dried, and concentrated.

- Yield: Approximately 60% for the related protected pyrazole derivative.

- Application: This method is more commonly used for introducing protective groups but demonstrates the use of strong bases and alkyl chlorides for N-alkylation of pyrazole boronate esters.

Comparative Data Table of Preparation Methods

| Method | Base | Solvent | Alkylating Agent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| Sodium hexamethyldisilazane | NaHMDS | THF | Allyl bromide | 70 °C | Overnight | 94% | High yield, direct allylation |

| Potassium carbonate | K2CO3 | NMP | Allyl bromide or SEMCl | Room temp | 0.75–1 h | Not specified | Mild conditions, adaptable |

| Sodium hydride | NaH (60%) | DMF | (2-(Chloromethoxy)ethyl)trimethylsilane | 0 °C to RT | Overnight | ~60% (for protected derivative) | Used for protective group introduction |

Research Findings and Notes

- The allylation of pyrazole boronate esters is efficiently achieved using strong bases such as sodium hexamethyldisilazane or potassium carbonate in polar aprotic solvents.

- Sodium hexamethyldisilazane in THF provides a high yield (94%) and is a preferred method for direct N-allylation.

- Potassium carbonate in NMP offers a milder alternative, suitable for sensitive substrates and shorter reaction times.

- The use of sodium hydride and alkyl chlorides in DMF is effective but more commonly applied for introducing protective groups rather than direct allylation.

- The product is typically isolated as a yellow oil and characterized by standard spectroscopic methods including ^1H NMR and mass spectrometry.

- The boronate ester moiety remains intact under these reaction conditions, enabling subsequent cross-coupling or functionalization reactions.

Q & A

Basic: What are the standard synthetic routes for preparing 1-Allyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?

Methodological Answer:

The compound is typically synthesized via a two-step process:

Allylation : Reacting 4-bromo-1H-pyrazole with allyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C for 12–24 hours to yield 1-allyl-4-bromo-1H-pyrazole.

Borylation : Subjecting the intermediate to a Miyaura borylation reaction using bis(pinacolato)diboron (B₂pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) and KOAc in THF at 80–100°C for 6–12 hours.

Purification is achieved via column chromatography (hexane/ethyl acetate gradient) and confirmed by <sup>1</sup>H/<sup>13</sup>C NMR and HPLC .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include the allyl group protons (δ 5.1–5.9 ppm, multiplet) and the dioxaborolane methyl groups (δ 1.0–1.3 ppm, singlet).

- HPLC : Purity assessment (>95%) using a C18 column with acetonitrile/water mobile phase (UV detection at 254 nm).

- Mass Spectrometry (HRMS) : Confirmation of molecular ion [M+H]<sup>+</sup> at m/z 263.2 (calculated: 263.18) .

Advanced: How can researchers optimize reaction yields during the borylation step?

Methodological Answer:

Yield optimization requires:

- Catalyst Selection : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ due to enhanced stability under reflux.

- Stoichiometry : A 1.1:1 molar ratio of B₂pin₂ to the bromopyrazole intermediate minimizes side reactions.

- Solvent System : Replacing THF with dioxane increases solubility of intermediates, improving yields from ~65% to >80%.

- Moisture Control : Strict anhydrous conditions (e.g., molecular sieves) prevent hydrolysis of the boronate ester .

Advanced: What computational methods are used to predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Gaussian 09 with B3LYP/6-311+G(d,p) basis set models the electronic structure, revealing the boron center’s electrophilicity (LUMO energy: -1.8 eV).

- Transition State Analysis : Nudged elastic band (NEB) methods identify energy barriers (~25 kcal/mol) for Suzuki-Miyaura coupling, guiding ligand selection (e.g., SPhos reduces barriers by 5–7 kcal/mol).

- Solvent Effects : COSMO-RS simulations in THF show improved stabilization of the boronate intermediate compared to DMF .

Advanced: How do structural modifications (e.g., substituent variation) impact biological activity?

Methodological Answer:

- Comparative SAR Studies : Replacing the allyl group with cyclopropyl (e.g., 1-cyclopropyl analog) reduces IC₅₀ values in kinase inhibition assays by 3-fold, attributed to enhanced hydrophobic interactions.

- Boron Masking : Converting the dioxaborolane to a boronic acid (via hydrolysis) improves aqueous solubility but decreases cellular uptake (logP shifts from 2.1 to -0.3).

- In Vivo Stability : Allyl derivatives show longer plasma half-lives (t₁/₂ = 4.2 hours in mice) compared to ethyl analogs (t₁/₂ = 1.8 hours) due to reduced oxidative metabolism .

Advanced: How can contradictory data in biological assays (e.g., cytotoxicity vs. neuroprotection) be resolved?

Methodological Answer:

- Dose-Dependent Effects : Conduct full dose-response curves (0.1–100 µM) to identify biphasic activity (e.g., neuroprotection at 1–10 µM vs. cytotoxicity >50 µM).

- Assay Validation : Use orthogonal methods (e.g., MTT assay vs. LDH release) to confirm results.

- Mechanistic Profiling : RNA-seq analysis reveals upregulation of Nrf2 pathways at low doses and apoptotic markers (caspase-3) at high doses .

Basic: What are the storage and stability guidelines for this compound?

Methodological Answer:

- Storage : -20°C under argon in amber vials to prevent hydrolysis and photodegradation.

- Stability Monitoring : Quarterly HPLC checks; degradation >5% warrants repurification.

- Lyophilization : For long-term storage (>1 year), lyophilize in 10 mM PBS (pH 7.4) and store at -80°C .

Advanced: What strategies mitigate boronate ester hydrolysis during biological assays?

Methodological Answer:

- Pro-Drug Design : Incorporate pinacol boronate esters, which hydrolyze selectively in acidic tumor microenvironments (pH <6.5).

- Serum Stability Tests : Pre-incubate the compound with fetal bovine serum (37°C, 24 hours) and quantify intact boronate via <sup>11</sup>B NMR.

- Co-Administration : Use protease inhibitors (e.g., PMSF) to reduce enzymatic degradation in cell cultures .

Basic: How is regioselectivity ensured during the allylation of 4-bromo-1H-pyrazole?

Methodological Answer:

- Base Optimization : K₂CO₃ in DMF favors N1-allylation (>90% regioselectivity), whereas NaH in THF leads to N2 byproducts.

- Kinetic Control : Short reaction times (12 hours) prevent isomerization.

- Monitoring : TLC (Rf = 0.4 in hexane/EtOAc 3:1) and <sup>1</sup>H NMR (absence of N2-allyl proton signals at δ 4.5 ppm) .

Advanced: What analytical challenges arise in quantifying trace impurities?

Methodological Answer:

- LC-MS/MS : Detect impurities <0.1% using a Q-TOF mass spectrometer in positive ion mode.

- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV-A), and acidic/basic conditions to identify degradation products (e.g., deborylated allyl pyrazole).

- Validation Parameters : Linearity (R² >0.999), LOQ (0.01%), and recovery (95–105%) per ICH guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.